1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol
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Overview
Description
1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound featuring a pyridine ring substituted with two chlorine atoms at positions 3 and 5, a piperidine ring, and a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,5-dichloropyridine with piperidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Specific pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: Shares the dichloropyridine moiety but lacks the piperidine and pyrrolidin-3-ol groups.
3,5-Dichloropyridine: Similar pyridine ring substitution but different overall structure.
1-(3,5-Dichloropyridin-2-yl)piperidin-4-one: Contains the piperidine and dichloropyridine moieties but lacks the pyrrolidin-3-ol group.
Uniqueness
1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
1-[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O/c15-10-7-13(16)14(17-8-10)18-4-1-11(2-5-18)19-6-3-12(20)9-19/h7-8,11-12,20H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEJBTSVSDXVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=C(C=C(C=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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